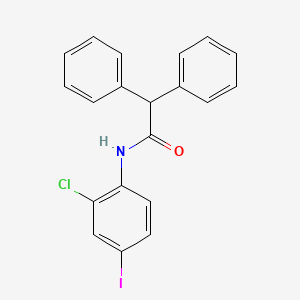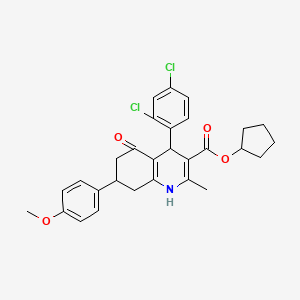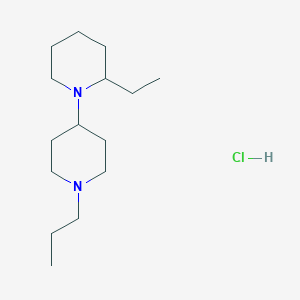![molecular formula C21H24N2O2 B4968440 1-[2-(2-phenylethyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B4968440.png)
1-[2-(2-phenylethyl)benzoyl]-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2-phenylethyl)benzoyl]-4-piperidinecarboxamide derivatives have been extensively studied for their potent activities in various biological contexts. These compounds are recognized for their significant roles in inhibiting specific enzymes and receptors, making them valuable in the field of medicinal chemistry.
Synthesis Analysis
The synthesis of these derivatives involves the introduction of specific groups to the piperidine nucleus to enhance their biological activity. For instance, the substitution of the benzamide moiety with bulky groups and the introduction of an alkyl or phenyl group at the nitrogen atom of benzamide dramatically increases their activity (Sugimoto et al., 1990). Another approach involves the synthesis of carbon-14 labelled derivatives for receptor agonist studies (Gawell, 2003).
Molecular Structure Analysis
Crystal structure analysis of related compounds reveals the significance of molecular conformation and intermolecular interactions in determining their biological activities. For example, the crystal structures of certain derivatives demonstrate specific molecular conformations and intermolecular hydrogen bonding patterns that could be critical for their biological functions (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
The chemical reactivity of these compounds is influenced by their structural elements, enabling them to undergo various reactions. For instance, their interaction with enzymes like acetylcholinesterase (AChE) is facilitated by the presence of specific functional groups that enhance binding affinity and selectivity (Sugimoto et al., 1992).
Safety and Hazards
将来の方向性
作用機序
Target of Action
The primary target of 1-[2-(2-phenylethyl)benzoyl]-4-piperidinecarboxamide is the μ-opiate receptor . This receptor plays a crucial role in mediating the effects of opiate drugs, which are primarily used for pain relief. The μ-opiate receptor is a type of G protein-coupled receptor that, when activated, inhibits the release of pain neurotransmitters, thereby reducing the perception of pain .
Mode of Action
This compound acts as an agonist at the μ-opiate receptor . This means it binds to the receptor and activates it, mimicking the action of natural endorphins. The activation of the μ-opiate receptor leads to a decrease in the release of pain neurotransmitters, resulting in analgesic effects .
Biochemical Pathways
The compound is involved in the opioid signaling pathway . When it binds to the μ-opiate receptor, it triggers a series of biochemical reactions that ultimately lead to the inhibition of adenylate cyclase. This inhibition decreases the level of cyclic AMP, a molecule that normally promotes pain signaling. As a result, the pain signal transmission is reduced .
Pharmacokinetics
Based on its structural similarity to fentanyl, a well-known opioid, it can be inferred that it may have similar adme (absorption, distribution, metabolism, and excretion) properties . Fentanyl is known to be rapidly absorbed and distributed in the body, metabolized in the liver, and excreted in urine . The bioavailability of fentanyl is high when administered intravenously or transdermally .
Result of Action
The activation of the μ-opiate receptor by this compound leads to a decrease in the perception of pain. This is achieved through the inhibition of pain neurotransmitter release, which reduces the transmission of pain signals to the brain . Therefore, the compound has a potent analgesic effect.
特性
IUPAC Name |
1-[2-(2-phenylethyl)benzoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c22-20(24)18-12-14-23(15-13-18)21(25)19-9-5-4-8-17(19)11-10-16-6-2-1-3-7-16/h1-9,18H,10-15H2,(H2,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDKPSJUZXTTBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC=CC=C2CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199654 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(4-morpholinyl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4968359.png)

![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B4968374.png)

![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide](/img/structure/B4968396.png)


methyl]amine](/img/structure/B4968416.png)

![5-{5-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4968419.png)
![3-{[2-(4-methoxyphenyl)ethyl]amino}-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B4968422.png)
![3'-[(9H-fluoren-2-ylcarbonyl)amino]-4-biphenylyl acetate](/img/structure/B4968432.png)

![2-(2-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B4968437.png)